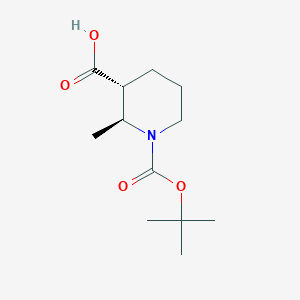

2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid

Description

Significance of Stereodefined Piperidine (B6355638) Cores in Molecular Architecture

The piperidine ring is a prevalent structural motif found in a vast array of natural products and synthetic pharmaceuticals. lifechemicals.com When the stereochemistry of substituents on this ring is precisely controlled, it imparts a defined three-dimensional shape to the molecule. lifechemicals.comresearchgate.net This stereochemical integrity is critical for molecular recognition processes, such as the interaction between a drug molecule and its biological target. vulcanchem.com

The key advantages of incorporating stereodefined piperidine cores include:

Conformational Rigidity: The chair-like conformation of the piperidine ring limits the number of accessible rotational states, which can be advantageous in designing molecules with a specific, bioactive conformation. vulcanchem.com

Three-Dimensional Diversity: The introduction of chiral centers on the piperidine scaffold allows chemists to explore three-dimensional chemical space, moving beyond the flat, two-dimensional structures often associated with aromatic compounds. lifechemicals.comrsc.org This can lead to improved binding affinity and selectivity for biological targets. researchgate.net

Modulation of Physicochemical Properties: The saturated heterocyclic nature of piperidines can influence properties such as solubility and metabolic stability, which are critical parameters in drug development. researchgate.net

Chiral piperidine scaffolds are thus considered "privileged" structures in medicinal chemistry, frequently utilized to construct molecules for a wide range of therapeutic applications. researchgate.netnih.govrsc.org

Rationale for Research on 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid

The specific compound, this compound, is a valuable building block for several reasons. It features a piperidine core with two adjacent stereocenters at the C2 and C3 positions, with a trans relationship between the methyl and carboxylic acid groups. The nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group, a common protecting group in peptide synthesis and organic chemistry that can be removed under specific acidic conditions.

The rationale for its use in research stems from its utility as a constrained, non-proteinogenic amino acid analogue. The defined stereochemistry (2S, 3R) and substitution pattern provide a rigid scaffold that can be incorporated into larger molecules to enforce specific conformations. The carboxylic acid and the protected amine functionalities allow for its integration into peptide chains or other complex structures using standard synthetic methodologies, such as amide bond formation. vulcanchem.com This makes it a powerful tool for structure-activity relationship (SAR) studies, where researchers systematically modify parts of a molecule to understand how these changes affect its biological activity.

Table 1: Chemical Properties of this compound Note: The data in this table is interactive. You can sort the columns by clicking on the headers.

| Property | Value |

|---|---|

| CAS Number | 828300-51-2 chemicalbook.com |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| IUPAC Name | (2S,3R)-1-(tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid |

| Synonyms | trans-1-Boc-2-methylpiperidine-3-carboxylic acid nih.gov |

The synthesis of such specifically substituted piperidines often requires multi-step sequences with careful control over stereochemistry, employing methods like asymmetric synthesis or the hydrogenation of substituted pyridine (B92270) precursors. vulcanchem.comrsc.orgnih.gov The availability of this particular isomer allows synthetic chemists to bypass these often-challenging steps and directly utilize it as a chiral intermediate for constructing more complex target molecules.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNCDXAIDIETKV-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Stereoselective Synthesis of 2s,3r 1 Boc 2 Methyl Piperidine 3 Carboxylic Acid and Its Chiral Precursors

Strategies for Piperidine (B6355638) Ring Formation

The construction of the piperidine ring with specific stereochemical configurations at the C2 and C3 positions is a significant synthetic challenge. Various strategies have been developed to achieve this, primarily categorized into hydrogenation and reduction-based approaches, and cyclization reactions.

Hydrogenation and Reduction-Based Approaches

These methods typically involve the reduction of a pre-existing heterocyclic ring, such as a pyridine (B92270), to the corresponding piperidine. The key to success lies in achieving high levels of stereocontrol during the reduction process.

Asymmetric hydrogenation of pyridine derivatives represents a direct and efficient route to chiral piperidines. researchgate.net This approach often utilizes transition-metal catalysts coordinated to chiral ligands to induce enantioselectivity. The hydrogenation of 3-substituted pyridinium (B92312) salts, for instance, has been shown to yield piperidines with high enantiomeric excess when conducted in the presence of an organic base. unimi.it A rhodium-JosiPhos catalyst system, in the presence of triethylamine, has been successfully employed for the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts, achieving up to 90% ee. unimi.it

The choice of catalyst and reaction conditions is critical for achieving the desired stereoselectivity. For example, iridium-catalyzed asymmetric hydrogenation of pyridinium salts has been developed to construct multiple stereogenic centers on piperidines. researchgate.net

Table 1: Asymmetric Hydrogenation of N-benzyl-3-phenylpyridinium bromide

| Entry | Catalyst | Base | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Rh-JosiPhos | None | 13 | 9 |

| 2 | Rh-JosiPhos | DIPEA | 16 | 73 |

Data compiled from a study on the asymmetric hydrogenation of 3-substituted pyridinium salts. unimi.it

Intramolecular reductive cyclization offers another powerful tool for the stereoselective synthesis of polysubstituted piperidines. This strategy involves the cyclization of a linear precursor containing both a nitrogen nucleophile and an electrophilic center, with a concomitant reduction step.

A notable application of this method is the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid. researchgate.net This synthesis utilized an intramolecular reductive cyclization of a conjugated keto-azide intermediate to construct the 2,3,6-trisubstituted piperidine skeleton. researchgate.net This key step highlights the potential of this strategy to create multiple chiral centers with high stereocontrol.

Another example involves a rhodium-catalyzed intramolecular reductive aldol-type cyclization to produce β-hydroxylactones with high diastereoselectivities. beilstein-journals.org The stereochemical outcome of this cyclization was found to be highly dependent on the solvent used. beilstein-journals.org

Cyclization Reactions

Cyclization reactions provide a versatile platform for the construction of the piperidine ring from acyclic precursors. These methods can be broadly classified based on the nature of the bond-forming reaction.

Alkene cyclization strategies involve the intramolecular addition of a nitrogen-containing group across a double bond to form the piperidine ring. Gold(I) complexes have been used to catalyze the oxidative amination of non-activated alkenes, leading to substituted piperidines. nih.gov More recently, a palladium-catalyzed enantioselective approach using a novel pyridine-oxazoline ligand has been developed for this type of amination. nih.gov

A copper-catalyzed regiospecific and enantioselective cyclizative aminoboration has been reported for the synthesis of 2,3-cis-disubstituted piperidines. nih.gov This method employs a Cu/(S,S)-Ph-BPE catalyst and offers a broad substrate scope and mild reaction conditions. nih.gov

Table 2: Enantioselective Copper-Catalyzed Cyclizative Aminoboration

| Substrate | Yield (%) | ee (%) |

|---|---|---|

| N-benzyl-4-phenyl-pent-4-en-1-amine | 70 | 96 |

Data from a study on the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. researchgate.net

While less common for the specific target molecule, radical-mediated cyclizations represent a potential avenue for piperidine synthesis. These reactions involve the generation of a radical species that undergoes an intramolecular cyclization to form the heterocyclic ring. A divergent denitrogenation/recyclization of 1,2,3,4-benzothiatriazine-1,1-dioxides has been disclosed, which proceeds through a radical-mediated pathway. rsc.org Although not directly applied to the synthesis of 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid, this methodology showcases the potential of radical cyclizations in constructing complex heterocyclic systems. rsc.org

Intramolecular Amidation and Amination Approaches

Intramolecular amidation and amination reactions are powerful tools for the construction of the piperidine ring system, offering a direct route to form the crucial C-N bond. These methods often involve the cyclization of a linear precursor containing both the amine and a suitable electrophilic or nucleophilic partner.

One common strategy involves the intramolecular cyclization of halogenated amides. nih.govmdpi.com For instance, a one-pot reaction can be designed where an appropriate amide is activated, followed by reduction of the resulting intermediate and subsequent intramolecular nucleophilic substitution to form the piperidine ring. mdpi.com This approach is advantageous as it often proceeds under mild conditions and without the need for metal catalysts. nih.govmdpi.com

Radical-mediated amination is another effective approach. nih.govmdpi.com For example, N-radicals can be generated from suitable precursors, which then undergo intramolecular cyclization. Copper-catalyzed methods have been developed for the radical cyclization of amines, proceeding via a 1,6-hydrogen atom transfer to afford piperidines. mdpi.com Similarly, intramolecular amination of organoboronates provides a pathway to construct the piperidine skeleton. nih.gov This reaction proceeds through the formation of an N-B bond followed by a 1,2-metalate shift within a boron-intermediate. nih.gov

Palladium-catalyzed intramolecular allylic amination has also been employed for the diastereoselective synthesis of piperidines. In such cases, the protecting group on the nitrogen atom can act as a chiral ligand, directing the stereochemical outcome of the cyclization. nih.gov

Annulation Reactions and Multicomponent Cyclizations

Annulation reactions and multicomponent cyclizations provide highly convergent and efficient pathways to complex piperidine scaffolds from simpler starting materials. These strategies involve the formation of multiple bonds in a single or sequential operation.

[5+1], [4+2], and [3+3] Annulation Pathways for Piperidine Scaffolds

Annulation reactions are powerful methods for constructing cyclic systems. For piperidine synthesis, [5+1], [4+2], and [3+3] annulation strategies are particularly relevant. nih.gov

[5+1] Annulation: This approach typically involves the reaction of a five-atom component with a one-atom component. A notable example is the hydrogen borrowing [5+1] annulation, where an iridium(III)-catalyzed cascade involves the oxidation of a diol, intermolecular amination, and subsequent intramolecular amination and imine reduction to form the piperidine ring. nih.govmdpi.com This method allows for the stereoselective synthesis of substituted piperidines. nih.govmdpi.com

[4+2] Annulation (Diels-Alder Reaction): This cycloaddition is a classic method for forming six-membered rings. In the context of piperidine synthesis, it can involve the reaction of a diene with an imine or a related dienophile. nih.gov Palladium-catalyzed [4+2] oxidative annulation of alkyl amides and dienes has been developed, featuring an atypical activation of a C(sp3)-H bond. nih.gov Organocatalytic [4+2] cycloadditions also provide a route to piperidine derivatives. nih.gov Furthermore, tunable [4+2] annulations using simple bifunctional reagents and olefins can be switched between radical and polar pathways to produce piperidines. nih.govrsc.org

[3+3] Annulation: This strategy has gained increasing attention for synthesizing heterocyclic compounds. nih.gov It involves the combination of two three-atom fragments. For instance, the regioselective [3+3] annulation of enones with α-substituted cinnamic acids proceeds through a sequence of intermolecular Michael addition, decarboxylation, and cyclization. nih.gov Another approach involves the condensation of vinylogous amides with α,β-unsaturated iminium salts. nih.gov

Reductive Amination and Mannich-Type Cyclizations in Piperidine Construction

Reductive amination is a cornerstone of amine synthesis and is frequently employed in the construction of piperidines. nih.govnih.gov It involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced. The double reductive amination of dicarbonyl compounds is a particularly efficient one-pot method for building the piperidine skeleton. chim.it This reaction can be coupled with preceding deprotection or oxidation steps, enhancing its synthetic utility. chim.it

Mannich-type reactions provide another powerful avenue for piperidine synthesis. These reactions involve the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine. Diastereoselective reductive cyclization of amino acetals, prepared through a nitro-Mannich reaction, can be used to control the stereochemistry of the resulting piperidine. nih.gov A three-component vinylogous Mannich-type reaction has been developed, inspired by the biosynthesis of piperidine alkaloids, to assemble multi-substituted chiral piperidines. rsc.orgrsc.org This approach utilizes a functionalized dienolate and leads to a versatile dihydropyridinone intermediate. rsc.orgrsc.org Oxidative Mannich cyclizations of α-silylamino vinylsilanes have also been shown to produce tetrahydropyridines with controlled stereochemistry. acs.org

Stereochemical Control in the Synthesis of this compound Analogs

Achieving the desired 2S,3R stereochemistry in the target molecule requires precise control over the formation of the two contiguous stereocenters. Chiral auxiliary-controlled methodologies and chiral catalyst-mediated asymmetric synthesis are two principal strategies to achieve this.

Chiral Auxiliary-Controlled Methodologies

Chiral auxiliaries are covalently attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. This approach has been successfully applied to the synthesis of chiral piperidines.

While specific examples for the direct synthesis of this compound using this method are not detailed in the provided search results, the general principles are well-established. For instance, a chiral auxiliary can be incorporated into one of the fragments used in an annulation or cyclization reaction. The steric hindrance and electronic properties of the auxiliary would then favor the formation of one diastereomer over the other.

Chiral Catalyst-Mediated Asymmetric Synthesis

The use of chiral catalysts is a highly efficient and atom-economical approach to asymmetric synthesis. nih.govnih.gov A small amount of a chiral catalyst can generate a large quantity of an enantioenriched product.

For the synthesis of 2,3-disubstituted piperidines, several catalytic asymmetric methods have been developed. A copper-catalyzed regiospecific and enantioselective cyclizative aminoboration has been designed to produce 2,3-cis-disubstituted piperidines with excellent enantioselectivities. nih.govnih.gov This method employs a chiral phosphine (B1218219) ligand, (S,S)-Ph-BPE, to control the stereochemical outcome. nih.govnih.gov DFT calculations have highlighted the importance of noncovalent interactions between the substrate and the copper catalyst in determining the enantioselectivity. nih.govnih.gov

Asymmetric hydrogenation of substituted pyridines using chiral catalysts is another powerful strategy. nih.gov For example, the enantioselective reduction of 2,3-disubstituted pyridines can lead to the desired piperidine stereoisomers. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high diastereo- and enantioselectivity.

The table below summarizes various synthetic strategies for constructing substituted piperidine rings, which are foundational to the synthesis of the target compound.

| Methodology | Reaction Type | Key Features | Reference(s) |

| Intramolecular Amidation | Cyclization | Utilizes halogenated amides; often metal-free and proceeds under mild conditions. | nih.gov, mdpi.com |

| Intramolecular Amination | Radical Cyclization | Involves N-radical intermediates; can be catalyzed by copper. | nih.gov, mdpi.com |

| Annulation Reactions | Cycloaddition | Includes [5+1], [4+2], and [3+3] pathways for convergent synthesis. | nih.gov, nih.gov, rsc.org, nih.gov |

| Reductive Amination | Condensation/Reduction | Efficient one-pot synthesis from dicarbonyls and amines. | nih.gov, chim.it, nih.gov |

| Mannich-Type Cyclizations | Condensation/Cyclization | Three-component reactions for assembling complex piperidines. | nih.gov, rsc.org, acs.org, rsc.org |

| Chiral Catalyst-Mediated Synthesis | Asymmetric Cyclization | Copper-catalyzed aminoboration provides high enantioselectivity. | nih.gov, nih.gov |

Chiral Pool-Derived Synthetic Routes

The use of readily available, enantiomerically pure starting materials from nature, known as the "chiral pool," is a powerful strategy for the synthesis of complex chiral molecules. mdpi.combaranlab.org Amino acids, with their inherent stereochemistry, are particularly valuable precursors for the synthesis of chiral nitrogen-containing heterocycles like piperidines.

A common approach involves utilizing the stereocenter of an amino acid to control the formation of new stereocenters in the target molecule. For instance, L-aspartic acid can serve as a versatile starting material. Through a series of transformations including protection, reduction, and chain elongation, the stereocenter of the amino acid can be incorporated as a key element of the piperidine ring. While a direct synthesis of this compound from a chiral pool source is not extensively documented, the principles of this approach are well-established in the synthesis of related substituted piperidines. baranlab.org

Diastereoselective and Enantioselective Transformations

Achieving the desired 2S,3R stereochemistry necessitates the use of highly controlled diastereoselective and enantioselective reactions. These methods create the chiral centers with a high degree of precision, often employing chiral catalysts or auxiliaries.

One powerful strategy is the asymmetric hydrogenation of a suitably substituted pyridine or tetrahydropyridine (B1245486) precursor. Catalytic systems employing chiral ligands, often based on transition metals like rhodium or ruthenium, can effectively reduce the heterocyclic ring with high enantioselectivity, establishing the desired stereocenters. nih.gov

Another approach involves the diastereoselective functionalization of a pre-existing chiral piperidine scaffold. For example, the use of chiral auxiliaries, such as those derived from phenylglycinol, can direct the stereochemical outcome of alkylation or other bond-forming reactions. researchgate.net These auxiliaries create a chiral environment that favors the approach of reagents from a specific face, leading to the formation of one diastereomer in preference to others. The auxiliary can then be cleaved to reveal the desired product.

Furthermore, asymmetric cyclization reactions have emerged as a potent tool. For instance, a copper-catalyzed enantioselective cyclizative aminoboration of unsaturated hydroxylamine (B1172632) esters has been shown to produce 2,3-cis-disubstituted piperidines with excellent enantioselectivity. nih.govnih.gov This method establishes the two adjacent stereocenters in a single, highly controlled step.

| Transformation Type | Key Features | Representative Catalyst/Auxiliary |

| Asymmetric Hydrogenation | High enantioselectivity in ring reduction. | Chiral Rhodium or Ruthenium complexes. |

| Chiral Auxiliary-Directed Functionalization | Diastereoselective bond formation. | Phenylglycinol-derived auxiliaries. |

| Asymmetric Cyclization | Concurrent formation of multiple stereocenters. | Copper/(S, S)-Ph-BPE catalyst systems. |

Stereodivergent Synthetic Strategies for Piperidine Carboxylic Acids

Stereodivergent synthesis provides access to all possible diastereomers of a target molecule from a common intermediate, offering significant flexibility. This is particularly valuable when exploring the structure-activity relationships of chiral molecules.

A notable stereodivergent strategy for accessing both cis and trans-2,3-disubstituted piperidines involves a phosphite-driven cyclodehydration of amino alcohol precursors. beilstein-journals.org By controlling the stereochemistry of the starting amino alcohol, which can be synthesized with high diastereoselectivity, it is possible to generate either the cis or trans piperidine product upon cyclization. This approach allows for a divergent synthesis of the different diastereomers of 2-methyl-3-hydroxypiperidine, a direct precursor to the target carboxylic acid.

Another powerful technique for achieving stereodivergence is through the epimerization of a less stable diastereomer to the thermodynamically more stable one. For example, a cis-2,3-disubstituted piperidine can be synthesized through a directed hydrogenation of a pyridine precursor. whiterose.ac.uk Subsequent treatment with a base can induce epimerization at the carbon adjacent to the carboxyl group, leading to the formation of the more stable trans diastereomer. By carefully selecting the reaction conditions, it is possible to control the stereochemical outcome and access different diastereomers. whiterose.ac.uk

| Strategy | Description | Key Advantage |

| Phosphite-Driven Cyclodehydration | Cyclization of stereochemically defined amino alcohols to yield specific piperidine diastereomers. | Access to both cis and trans isomers from a common synthetic route. |

| Hydrogenation Followed by Epimerization | Kinetic hydrogenation to form a cis product, followed by base-mediated equilibration to the trans isomer. | Control over the final diastereomeric outcome through thermodynamic control. |

Specific Synthetic Transformations Leading to the this compound Core Structure

Exploitation of Castagnoli-Cushman Reaction in Lactam 3-Carboxylic Acid Formation

The Castagnoli-Cushman reaction is a powerful three-component reaction that allows for the synthesis of substituted lactams, which are versatile precursors to piperidines. mdpi.com The reaction typically involves an amine, an aldehyde, and a cyclic anhydride. The resulting lactam contains a carboxylic acid group, making it an ideal intermediate for the synthesis of piperidine carboxylic acids.

In the context of synthesizing the target molecule, a modified Castagnoli-Cushman reaction could be envisioned using an appropriate amino-ester, methyl- or ethyl-amine, and a substituted succinic anhydride. The reaction would lead to the formation of a lactam with the desired methyl and carboxylic acid functionalities at the appropriate positions. The stereochemical outcome of the reaction can often be controlled by the choice of reactants and reaction conditions, with the trans diastereomer frequently being the major product. researchgate.netnih.govnih.gov Subsequent reduction of the lactam would then yield the desired piperidine ring.

Michael Addition/Intramolecular Amidation Cascades for Stereodefined Rings

The intramolecular aza-Michael addition is a robust method for the construction of nitrogen-containing heterocyclic rings. ntu.edu.sgrsc.org This strategy involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound within the same molecule, leading to cyclization.

A potential synthetic route to this compound using this approach would start with a chiral acyclic precursor containing both an amine and a Michael acceptor. The stereocenters could be established in the acyclic precursor using well-established asymmetric methodologies. Subsequent intramolecular aza-Michael addition would then form the piperidine ring with the desired relative stereochemistry. The stereochemical outcome of the cyclization is often governed by the pre-existing stereocenters in the acyclic chain, leading to a highly diastereoselective ring closure. This cascade reaction provides an efficient means of constructing the stereodefined piperidine core. researchgate.netresearcher.life

Phosphite-Driven Cyclodehydration Reactions for Hydroxypiperidine Scaffolds

As mentioned in the context of stereodivergent synthesis, phosphite-driven cyclodehydration of amino alcohols is a highly effective method for the synthesis of piperidines. beilstein-journals.org This reaction offers a mild and efficient alternative to other cyclization methods.

Diastereoselective Amination with Chlorosulfonyl Isocyanate

While a direct application of chlorosulfonyl isocyanate (CSI) for the synthesis of this compound has not been extensively reported, the reagent is a powerful tool for the regioselective and diastereoselective amination of alkenes, which can be a key step in the formation of substituted piperidines. The reaction of CSI with an appropriately substituted chiral olefin precursor could introduce the nitrogen and a masked carboxylic acid functionality in a stereocontrolled manner.

For instance, the reaction of CSI with an anti-1,2-disubstituted alkene has been shown to proceed with high regioselectivity and stereoselectivity, leading to the formation of a protected amine. nih.gov This methodology was successfully employed in the total synthesis of (-)-cytoxazone, where a key step involved the regioselective and stereoselective introduction of a protected amine group using CSI. nih.gov A similar strategy could be envisioned for the synthesis of the target piperidine, starting from a chiral homoallylic alcohol or a related precursor. The subsequent cyclization would then establish the piperidine ring with the desired cis-stereochemistry at the C2 and C3 positions.

Table 1: Key Features of Diastereoselective Amination with Chlorosulfonyl Isocyanate

| Feature | Description | Reference |

| Reagent | Chlorosulfonyl Isocyanate (CSI) | nih.gov |

| Substrate | Chiral alkenes, such as homoallylic alcohols | nih.gov |

| Key Transformation | Regioselective and stereoselective introduction of a protected amine | nih.gov |

| Potential Application | Synthesis of chiral precursors for 2,3-disubstituted piperidines | Inferred from nih.gov |

Ring Expansion Methodologies for Substituted Piperidines

Ring expansion strategies offer a powerful approach to the synthesis of substituted piperidines from more readily available five-membered ring precursors, such as prolinol derivatives. These methods can provide excellent control over the stereochemistry of the final product.

A notable example involves the ring expansion of prolinols via an aziridinium (B1262131) intermediate, which furnishes C3-substituted piperidines with high enantiomeric excess. researchgate.net This approach has been utilized in the catalytic, highly enantioselective preparation of N-tert-butyloxycarbonyl-(2S,3S)-3-hydroxy-2-phenyl-piperidine. researchgate.net The stereochemistry at the C3 position is dictated by the nucleophile in the reaction mixture. By analogy, a suitably substituted prolinol derivative could undergo a similar ring expansion to introduce the methyl and carboxylic acid groups at the C2 and C3 positions of the piperidine ring with the desired cis-relationship.

Another approach involves the intramolecular reductive O-to-N-ring expansion of a δ-azidolactone, which has been successfully applied to the enantioselective synthesis of a piperidine-containing NK1 receptor antagonist. researchgate.net These methodologies highlight the versatility of ring expansion reactions in accessing complex piperidine structures from chiral pool starting materials.

Table 2: Ring Expansion Strategies for Piperidine Synthesis

| Method | Precursor | Key Intermediate | Product | Reference |

| Aziridinium-mediated | Prolinol derivatives | Aziridinium ion | C3-substituted piperidines | researchgate.net |

| Reductive O-to-N | δ-Azidolactone | - | Substituted piperidines | researchgate.net |

Radical Cross-Coupling in Complex Piperidine Skeleton Construction

Recent advancements in synthetic methodology have demonstrated the power of combining biocatalytic C-H oxidation with radical cross-coupling for the modular and stereoselective functionalization of piperidines. nih.govresearchgate.net This strategy allows for the derivatization of the piperidine scaffold in a manner analogous to the functionalization of aromatic systems, providing rapid access to complex, three-dimensional molecules. nih.govresearchgate.net

This approach typically involves an initial enzymatic C-H oxidation to introduce a hydroxyl group onto the piperidine ring with high regio- and stereoselectivity. chemrxiv.org The resulting hydroxy-piperidine derivative can then undergo a radical cross-coupling reaction to introduce a variety of substituents. While direct application to the synthesis of this compound is yet to be reported, this methodology holds significant promise for the late-stage functionalization of a pre-existing piperidine-3-carboxylic acid scaffold to introduce the C2-methyl group diastereoselectively. The radical-radical cross-coupling of arenes with carboxylic acids has also been explored, suggesting the potential for direct C-H functionalization adjacent to the carboxyl group. researchgate.net

Transprotection Strategies for N-Boc Functionalization

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom in piperidine synthesis due to its stability under a range of reaction conditions and its facile removal under acidic conditions. In a multi-step synthesis of this compound, the strategic introduction and removal of the Boc group are crucial.

Transprotection, the process of switching one protecting group for another, can be a key strategy. For instance, if a particular synthetic step is incompatible with the Boc group, a more robust protecting group like a benzyl (B1604629) (Bn) group might be employed initially. The choice of the N-protecting group can significantly influence the stereochemical outcome of subsequent reactions. For example, in the base-mediated epimerization of methyl-substituted pipecolinates, an N-benzyl group can favor the formation of 2,3-trans isomers, while an N-Boc group can be utilized to achieve other diastereomers. rsc.org After the critical steps are completed, the initial protecting group can be removed and replaced with the Boc group to yield the final target compound.

Table 3: Common N-Protecting Groups and Their Removal Conditions

| Protecting Group | Abbreviation | Removal Conditions |

| tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) |

| Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild basic conditions (e.g., piperidine in DMF) |

| Benzyloxycarbonyl | Z (or Cbz) | Hydrogenolysis, HBr/AcOH, Na/liquid ammonia |

Electrochemical Methods in Piperidine Synthesis

Electrochemical synthesis is emerging as a green and efficient alternative to traditional synthetic methods. Electrosynthesis has been successfully applied to the preparation of piperidine derivatives. One such method is the electroreductive cyclization of imines with terminal dihaloalkanes. beilstein-journals.org This approach avoids the use of expensive or toxic reagents and can be performed in a single step.

While this method has been demonstrated for the synthesis of various piperidine derivatives, its application to the stereoselective synthesis of a cis-2,3-disubstituted piperidine like the target compound would require a chiral imine precursor and careful control of the cyclization conditions to ensure high diastereoselectivity. The synthesis of N-monodeuteriomethyl-2-substituted piperidines has been achieved through an efficient anodic α-methoxylation of N-formylpiperidine, demonstrating the utility of electrochemical methods in generating functionalized piperidine intermediates. nih.gov

Flow Microreactor Applications in Continuous Synthesis

Flow microreactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. The synthesis of piperidine derivatives has been successfully translated to continuous flow systems.

For example, the electroreductive cyclization of imines to produce piperidines has been shown to be more efficient in a flow microreactor compared to a batch reactor. beilstein-journals.org The large surface-area-to-volume ratio of the microreactor facilitates the efficient reduction of the substrate at the cathode. beilstein-journals.org Furthermore, the continuous synthesis of a potent δ-opioid receptor agonist containing a piperidine core has been developed using a sequence of flow-based microreactors with integrated purification. durham.ac.uk This demonstrates the potential for the multi-step, continuous synthesis of complex piperidine-containing molecules. The application of flow microreactors to the stereoselective synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process.

Table 4: Advantages of Flow Microreactors in Piperidine Synthesis

| Advantage | Description | Reference |

| Enhanced Efficiency | Improved heat and mass transfer lead to faster reactions and higher yields. | beilstein-journals.org |

| Improved Safety | Small reaction volumes and better temperature control minimize risks associated with hazardous reactions. | durham.ac.uk |

| Scalability | Continuous operation allows for the production of larger quantities of material. | beilstein-journals.org |

| Automation | Flow systems can be automated for consistent and reproducible synthesis. | durham.ac.uk |

Protecting Group Chemistry in Synthetic Sequences

The synthesis of a highly functionalized molecule like this compound necessitates a well-defined protecting group strategy to mask reactive functional groups and ensure the desired chemical transformations occur selectively. The choice of protecting groups for the amine and carboxylic acid functionalities is critical.

The Boc group is a common choice for protecting the piperidine nitrogen. It is stable to a wide range of nucleophilic and basic conditions, allowing for manipulations of other parts of the molecule, and can be readily removed with mild acid. creative-peptides.com The carboxylic acid is often protected as an ester, for example, a methyl or ethyl ester, which can be hydrolyzed under basic or acidic conditions.

An orthogonal protecting group strategy is often employed, where different protecting groups can be removed under distinct conditions without affecting each other. For instance, an N-Boc group (acid-labile) can be used in conjunction with a benzyl ester (removable by hydrogenolysis) for the carboxylic acid. This allows for the selective deprotection and subsequent functionalization of either the amine or the carboxylic acid group, which is essential for the synthesis of more complex derivatives or for peptide coupling reactions.

Strategic Application of Boc and Cbz Protecting Groups

In the stereoselective synthesis of polysubstituted piperidines, such as this compound, the choice of the nitrogen protecting group is a critical strategic decision that profoundly influences the stereochemical outcome of key bond-forming reactions. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are among the most extensively utilized protecting groups in this context. Their strategic application is pivotal for controlling the conformation of the piperidine ring and its synthetic precursors, thereby directing the facial selectivity of reagents and achieving the desired diastereoselectivity.

The conformational rigidity and steric bulk imparted by the Boc and Cbz groups play a crucial role in substrate-controlled synthetic strategies. For instance, in the catalytic hydrogenation of a suitably substituted pyridine precursor, the N-protecting group can influence the stereochemical course of the reduction. The hydrogenation of 2-methyl-nicotinic acid derivatives, followed by N-protection, typically yields the cis-2,3-disubstituted piperidine as the major product. The protecting group can then be used to either lock in this stereochemistry or to facilitate epimerization to the more thermodynamically stable trans isomer if desired.

The electronic properties of the Boc and Cbz groups also come into play. The carbamate (B1207046) functionality of these groups can engage in hydrogen bonding or coordinate with catalysts, thereby influencing the transition state geometry of reactions and enhancing stereoselectivity. This is particularly relevant in asymmetric transformations where the protecting group can act as a secondary coordinating site for a chiral catalyst.

Furthermore, the choice between Boc and Cbz offers orthogonal deprotection strategies, which is a significant advantage in multi-step syntheses. The Boc group is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), while the Cbz group is typically removed by hydrogenolysis. This orthogonality allows for the selective deprotection of the piperidine nitrogen without affecting other protecting groups that may be present in the molecule, providing essential flexibility in the synthesis of complex chiral precursors.

In the context of synthesizing 2,3-disubstituted piperidines, the N-protecting group can dictate the outcome of enolate alkylations or Michael additions. The steric hindrance of the Boc group, for example, can favor the formation of one diastereomer over another by blocking one face of the molecule to the approach of an electrophile.

Detailed research findings have demonstrated the profound impact of the N-protecting group on the diastereoselectivity of various synthetic transformations leading to substituted piperidines. The following tables summarize representative data from studies on related systems, illustrating the strategic importance of Boc and Cbz groups in achieving high stereocontrol.

| Entry | N-Protecting Group | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Boc | H₂, Pd/C | MeOH | 25 | 95:5 | 92 |

| 2 | Cbz | H₂, Pd/C | MeOH | 25 | 92:8 | 90 |

| 3 | Boc | NaBH₄ | EtOH | 0 | 85:15 | 88 |

| 4 | Cbz | NaBH₄ | EtOH | 0 | 82:18 | 85 |

The data in Table 1 illustrates that for the catalytic hydrogenation of a tetrahydropyridine precursor to a 2,3-disubstituted piperidine, both Boc and Cbz protecting groups strongly favor the formation of the cis diastereomer. This is attributed to the catalyst adsorbing to the less hindered face of the substrate, which is influenced by the conformation adopted by the N-protected ring.

| Entry | N-Protecting Group | Base | Electrophile | Diastereomeric Ratio (axial:equatorial attack) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Boc | LDA | CH₃I | 90:10 | 85 |

| 2 | Cbz | LDA | CH₃I | 88:12 | 82 |

| 3 | Boc | KHMDS | CH₃I | 92:8 | 88 |

| 4 | Cbz | KHMDS | CH₃I | 90:10 | 86 |

Table 2 highlights the directing effect of the N-protecting group in the alkylation of a piperidine enolate. The bulky Boc and Cbz groups influence the conformation of the enolate, leading to a preferential axial attack of the electrophile to avoid steric hindrance, thus resulting in high diastereoselectivity.

Derivatization and Functionalization Strategies for 2s,3r 1 Boc 2 Methyl Piperidine 3 Carboxylic Acid

Esterification and Amidation at the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position is a primary site for derivatization, readily undergoing esterification and amidation to generate a wide range of analogs. These transformations are fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through various well-established methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis, provides a straightforward route to simple alkyl esters. For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are commonly employed. These methods facilitate the formation of an active intermediate that is readily attacked by the alcohol.

Amidation: The formation of an amide bond from the carboxylic acid and an amine is a cornerstone of medicinal chemistry. Similar to esterification, the use of coupling reagents like DCC, EDC, or newer reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) is prevalent. These reagents activate the carboxylic acid, enabling its efficient reaction with a primary or secondary amine to form the corresponding amide. This approach is highly versatile, allowing for the introduction of a vast array of substituents via the amine component.

Table 1: Examples of Esterification and Amidation Reactions

| Product | Reactant (Amine/Alcohol) | Coupling Reagent/Catalyst | Solvent |

|---|---|---|---|

| Methyl (2S,3R)-1-Boc-2-methylpiperidine-3-carboxylate | Methanol | H₂SO₄ (cat.) | Methanol |

| Ethyl (2S,3R)-1-Boc-2-methylpiperidine-3-carboxylate | Ethanol | DCC, DMAP | Dichloromethane |

| (2S,3R)-1-Boc-N-benzyl-2-methylpiperidine-3-carboxamide | Benzylamine | EDC, HOBt | Dimethylformamide |

Modifications at the Piperidine (B6355638) Nitrogen

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen serves as a versatile handle for further functionalization. Its removal under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, unmasks the secondary amine, which can then undergo a variety of transformations.

N-Alkylation and N-Arylation: The deprotected piperidine nitrogen can be readily alkylated using alkyl halides or via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. N-arylation can be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates. These modifications allow for the introduction of diverse substituents directly onto the piperidine ring, significantly influencing the compound's steric and electronic properties.

Table 2: Modifications at the Piperidine Nitrogen Following Boc Deprotection

| Starting Material | Reagent(s) | Product |

|---|---|---|

| (2S,3R)-2-Methylpiperidine-3-carboxylic acid | 1. TFA; 2. Benzyl (B1604629) bromide, K₂CO₃ | (2S,3R)-1-Benzyl-2-methylpiperidine-3-carboxylic acid |

| (2S,3R)-2-Methylpiperidine-3-carboxylic acid | 1. TFA; 2. Phenylboronic acid, Cu(OAc)₂, Pyridine (B92270) | (2S,3R)-2-Methyl-1-phenylpiperidine-3-carboxylic acid |

Stereocontrolled Introduction of Additional Stereocenters

The existing stereochemistry at the C2 and C3 positions of 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid can be used to direct the stereoselective formation of new stereocenters, leading to the synthesis of more complex and stereochemically rich molecules.

One common strategy involves the α-functionalization of the carboxylic acid moiety. After conversion to a suitable derivative (e.g., an ester or amide), the α-carbon can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. The subsequent reaction of this enolate with an electrophile, such as an alkyl halide, can proceed with a degree of diastereoselectivity, influenced by the steric hindrance imposed by the adjacent methyl group and the piperidine ring conformation.

Alternatively, reactions can be performed on the piperidine ring itself. For instance, after suitable modification of the carboxylic acid, it may be possible to effect reactions at the C4 or C6 positions. The stereochemical outcome of such reactions would be influenced by the pre-existing stereocenters, potentially favoring the formation of one diastereomer over others. The choice of reagents and reaction conditions is crucial in controlling the stereoselectivity of these transformations.

Table 3: Strategies for Stereocontrolled Introduction of Additional Stereocenters

| Strategy | Description | Potential Electrophile/Reagent | Resulting Moiety |

|---|---|---|---|

| α-Alkylation of Ester | Formation of an enolate from the corresponding ester followed by reaction with an alkyl halide. | 1. LDA; 2. Methyl iodide | Introduction of a methyl group at the α-position to the ester. |

| Diastereoselective Reduction | Reduction of a ketone installed at a position on the piperidine ring. | Sodium borohydride | Formation of a new hydroxyl stereocenter. |

Role As a Chiral Building Block in Advanced Organic Synthesis

Application in the Construction of Complex Piperidine-Containing Architectures

The synthesis of complex piperidine-containing architectures often relies on methods that can reliably control stereochemistry. The cis-relationship between the methyl group at C2 and the carboxylic acid at C3 in (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid makes it an excellent precursor for elaborately substituted piperidine (B6355638) rings. A primary route to this and related disubstituted piperidines involves the stereoselective hydrogenation of corresponding pyridine (B92270) precursors. nih.govwhiterose.ac.uk For instance, the catalytic hydrogenation of 2-methyl-3-pyridinecarboxylic acid (2-methylnicotinic acid) derivatives, often using catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C), typically yields the cis-diastereomer with high selectivity due to the directing effect of the substituents on the catalyst surface. nih.govwhiterose.ac.uk

Once the N-Boc protected cis-piperidine core is obtained, the carboxylic acid and the piperidine nitrogen serve as handles for further functionalization. The Boc (tert-butoxycarbonyl) group provides a stable, yet readily cleavable, protecting group for the nitrogen, allowing for selective reactions at the carboxylic acid moiety, such as amide bond formation or reduction to an alcohol. Subsequent removal of the Boc group unmasks the secondary amine, which can then participate in a wide range of transformations including N-alkylation, N-arylation, or acylation, thereby enabling the construction of highly decorated and complex piperidine-based structures. nih.govchemrxiv.org

Contribution to the Total Synthesis of Natural Products

Chiral piperidine derivatives are central to the structure of numerous alkaloids, including those of the indolizidine and quinolizidine (B1214090) classes. rsc.orgportico.org While the direct application of (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid in a published total synthesis of a specific natural product is not extensively documented, its structural motif is representative of key intermediates required for such endeavors. The synthesis of piperidine alkaloids often necessitates the use of chiral pool starting materials or the asymmetric synthesis of substituted piperidine rings to establish the correct stereochemistry. portico.orgnih.gov

For example, the synthesis of alkaloids like (−)-cassine involves the construction of a piperidine ring with a specific stereochemical configuration. nih.gov Building blocks with functionalities analogous to (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid allow chemists to introduce stereocenters early in a synthetic sequence, which are then carried through to the final natural product. The carboxylic acid functionality can be converted into a variety of other groups, serving as a linchpin for the formation of bicyclic alkaloid core structures.

Utilization in the Synthesis of Scaffolds for Chemical Libraries

In modern drug discovery, the creation of chemical libraries based on privileged scaffolds—molecular frameworks that are known to bind to multiple biological targets—is a cornerstone of lead generation. The piperidine ring is considered a privileged scaffold due to its presence in numerous approved drugs. nih.gov The defined stereochemistry and orthogonal functional groups of (2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid make it an ideal candidate for the synthesis of scaffolds for combinatorial chemistry and the generation of diverse molecular libraries. nih.govrsc.org

The general strategy involves anchoring the building block to a solid support, often via the carboxylic acid group. acs.orgmdpi.com The Boc-protected nitrogen can then be deprotected and reacted with a diverse set of building blocks (e.g., acylating agents, sulfonyl chlorides, or aldehydes in reductive amination reactions). 5z.com Following this diversification step, the molecule can be cleaved from the resin, releasing a library of compounds with a common 2,3-disubstituted piperidine core but varied peripheral functionality. This approach allows for the rapid synthesis of thousands of discrete compounds, which can then be screened for biological activity. 5z.com The rigid, three-dimensional nature of the piperidine scaffold derived from this building block is particularly advantageous for exploring chemical space beyond the flat, aromatic compounds that have traditionally dominated screening collections. whiterose.ac.ukrsc.org

Incorporation into Peptidomimetics and Conformationally Restricted Amino Acid Analogs

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. A common strategy in peptidomimetic design is the incorporation of conformationally restricted amino acid analogs to lock the peptide backbone into a specific, biologically active conformation. mdpi.com

(2S,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid serves as a constrained β-amino acid surrogate. When incorporated into a peptide chain, the rigid piperidine ring severely limits the conformational freedom of the backbone. The defined cis-stereochemistry of the substituents can be used to induce specific secondary structures, such as β-turns. mdpi.com The synthesis of such peptidomimetics would involve standard solid-phase or solution-phase peptide coupling techniques, where the carboxylic acid of the piperidine building block is coupled to the N-terminus of a growing peptide chain. mdpi.comresearchgate.net The resulting α-methyl-β-amino acid unit introduces a significant structural perturbation that can enhance receptor binding affinity and selectivity by pre-organizing the molecule into the desired bioactive shape.

Below is an interactive table summarizing the key applications of this chiral building block.

| Application Area | Synthetic Strategy | Key Features of Building Block Utilized | Potential Outcome |

| Complex Piperidine Architectures | Stereoselective hydrogenation of pyridine precursor, followed by N- and C-terminus functionalization. | Pre-defined cis-stereochemistry; Orthogonal Boc and carboxylic acid groups. | Highly substituted, stereochemically complex piperidine derivatives. |

| Total Synthesis of Natural Products | Use as a chiral pool starting material to introduce key stereocenters early in the synthesis. | Defined absolute stereochemistry (2S,3R). | Stereocontrolled synthesis of piperidine-containing alkaloids (e.g., indolizidines). |

| Chemical Library Scaffolds | Solid-phase synthesis involving attachment to resin and subsequent diversification at the nitrogen atom. | Carboxylic acid for resin linkage; Boc-protected amine for diversification. | Diverse libraries of 3D molecules for high-throughput screening. |

| Peptidomimetics | Incorporation into peptide chains as a constrained β-amino acid analog. | Rigid ring structure; Defined stereochemistry to induce specific peptide turns. | Peptides with enhanced stability, receptor affinity, and selectivity. |

Analytical and Spectroscopic Methodologies for Structural and Stereochemical Elucidation of 2s,3r 1 Boc 2 Methyl Piperidine 3 Carboxylic Acid

Advanced NMR Spectroscopic Analysis for Stereoisomer Differentiation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid, both ¹H and ¹³C NMR are fundamental for confirming the core structure and the presence of the tert-butyloxycarbonyl (Boc) protecting group.

Due to the rotational restriction around the carbamate (B1207046) C-N bond of the Boc group, NMR spectra of Boc-protected piperidines can exhibit peak broadening or even a doubling of signals at room temperature. nih.gov This phenomenon arises from the presence of two slowly interconverting rotamers. Variable temperature NMR studies can be employed to analyze this dynamic behavior.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are utilized to assign all proton and carbon signals unequivocally. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are particularly crucial for stereochemical assignment. For the 2S,3R diastereomer, specific through-space correlations between the methyl group protons at the C2 position and the proton at the C3 position can confirm their cis relationship on the piperidine (B6355638) ring.

Purity assessment is also performed using ¹H NMR. By integrating the signals corresponding to the compound against those of a certified internal standard with a known concentration, the absolute purity of the sample can be determined quantitatively. The absence of signals corresponding to other diastereomers or enantiomers is a primary indicator of stereochemical purity.

Illustrative NMR Data:

The following table represents typical ¹H and ¹³C NMR chemical shifts expected for the piperidine ring and substituents of this compound, based on data from analogous structures. nih.gov

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~10-12 (broad s, 1H) | ~175.0 |

| C=O (Boc) | - | ~155.0 |

| C(CH₃)₃ | ~1.45 (s, 9H) | ~80.0 |

| C(CH₃)₃ | ~1.45 (s, 9H) | ~28.5 |

| Piperidine H2 | Multiplet | ~55.0 |

| Piperidine H3 | Multiplet | ~45.0 |

| Piperidine H4 | Multiplet | ~28.0 |

| Piperidine H5 | Multiplet | ~24.0 |

| Piperidine H6 | Multiplet | ~42.0 |

| 2-CH₃ | Doublet | ~15.0 |

| Note: This is an interactive data table based on illustrative data. |

Chiral Chromatography (HPLC, LC-MS, UPLC) for Enantiomeric Purity Determination

While NMR can confirm the relative stereochemistry (diastereomeric purity), chromatographic methods are essential for determining the enantiomeric purity (ee%). High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) using chiral stationary phases (CSPs) are the methods of choice.

The selection of the appropriate chiral column is critical and often involves screening various CSPs, such as those based on polysaccharide derivatives (e.g., cellulose or amylose), cyclodextrins, or protein-based phases. The mobile phase composition, typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol, is optimized to achieve baseline separation of the enantiomers. For a compound like this compound, its enantiomer would be 2R,3S-1-Boc-2-methyl-piperidine-3-carboxylic acid. A successful chiral method will show two distinct peaks for a racemic mixture, allowing for the quantification of the desired enantiomer relative to the undesired one.

UPLC systems, which use smaller particle-sized columns, offer higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. researchgate.net LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, providing not only retention time data but also mass confirmation of the eluting peaks, which is particularly useful for complex mixtures. bldpharm.com

Illustrative Chiral HPLC Method Parameters:

| Parameter | Condition |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected tR (2S,3R) | ~8.5 min |

| Expected tR (2R,3S) | ~10.2 min |

| Note: This is an interactive data table based on illustrative data for a typical chiral separation. |

Mass Spectrometry Techniques in Structural Confirmation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. For this compound, techniques like Electrospray Ionization (ESI) are commonly used, which can detect the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. nih.gov

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the molecule, which can offer further structural confirmation. A characteristic fragmentation pathway for N-Boc protected compounds is the loss of the Boc group or components thereof. Common fragments observed include the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da). chemicalbook.com The cleavage of the carboxylic acid group is also a predictable fragmentation pathway. labshake.com

Expected Mass Spectrometry Fragmentation Data:

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecule | 258.16 |

| [M-C₄H₈+H]⁺ | Loss of isobutylene from Boc group | 202.10 |

| [M-Boc+H]⁺ | Loss of the Boc group | 158.09 |

| [C₄H₉]⁺ | tert-Butyl cation | 57.07 |

| Note: This is an interactive data table based on predicted fragmentation patterns. |

Theoretical and Mechanistic Investigations of Reactions Involving 2s,3r 1 Boc 2 Methyl Piperidine 3 Carboxylic Acid

Computational Chemistry Approaches to Reaction Pathways and Intermediates

Computational chemistry provides a molecular-level understanding of reaction mechanisms that can be difficult to obtain through experimental methods alone. For reactions involving 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid, Density Functional Theory (DFT) is a commonly employed method to map out potential energy surfaces and identify key intermediates and transition states. These calculations can predict the feasibility of a proposed reaction pathway by determining the activation energies of each step.

For instance, in a typical reaction, such as the derivatization of the carboxylic acid group, computational models can be used to simulate the approach of a reagent and calculate the energy profile of the subsequent transformation. By identifying the lowest energy pathway, the most probable reaction mechanism can be determined. These studies often involve the optimization of the geometries of reactants, intermediates, transition states, and products.

Table 1: Illustrative Calculated Energy Profile for a Hypothetical Reaction Step This table presents hypothetical data based on typical computational studies of related compounds.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials at their ground state. |

| Transition State 1 | +15.2 | The energy barrier for the initial association of reactants. |

| Intermediate 1 | -5.4 | A transient species formed after the first step. |

| Transition State 2 | +20.8 | The highest energy barrier, representing the rate-determining step. |

| Products | -12.7 | The final products of the reaction step. |

The insights gained from such computational investigations are invaluable for optimizing reaction conditions and for the rational design of new synthetic routes.

Elucidation of Stereoselectivity Mechanisms

The stereochemical outcome of reactions involving this compound is largely governed by the pre-existing stereocenters at the C2 and C3 positions, as well as the sterically demanding N-Boc protecting group. Computational studies can elucidate the mechanisms of stereoselectivity by modeling the different possible transition states that lead to various stereoisomers. The calculated energy differences between these transition states can predict the diastereomeric or enantiomeric excess of a reaction.

Non-covalent interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in stabilizing certain transition states over others. The interplay of these forces can be modeled to understand how a chiral catalyst or reagent interacts with the substrate to induce stereoselectivity. For example, in the asymmetric synthesis of 2,3-disubstituted piperidines, DFT calculations have been used to reveal the importance of non-covalent interactions between the substrate and a copper catalyst in controlling enantioselectivity researchgate.netnih.gov.

The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom significantly influences the steric environment around the piperidine (B6355638) ring, often directing the approach of incoming reagents to the face opposite the substituent at the C2 position. This steric hindrance is a key factor in achieving high diastereoselectivity in many reactions.

Table 2: Hypothetical Transition State Energies for Diastereoselective Addition This table presents hypothetical data to illustrate the computational basis of stereoselectivity.

| Transition State | Relative Energy (kcal/mol) | Predicted Major/Minor Product |

| TS-A (Re-face attack) | +18.5 | Minor |

| TS-B (Si-face attack) | +15.2 | Major |

Studies on Conformational Preferences and Their Impact on Reactivity

The reactivity of this compound is intrinsically linked to its conformational preferences. The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents on the ring can exist in either axial or equatorial positions, and the equilibrium between these conformers can have a profound impact on the molecule's reactivity.

For N-acylpiperidines with a 2-methyl substituent, there is a notable preference for the conformer where the 2-methyl group is in an axial position nih.gov. This preference is driven by the minimization of allylic strain between the 2-substituent and the N-acyl group. In the case of the N-Boc derivative, the bulky Boc group will have a significant influence on the conformational equilibrium of the piperidine ring.

The conformational preference of the piperidine ring dictates the spatial orientation of the carboxylic acid group at the C3 position. If the carboxylic acid is in an equatorial position, it is generally more sterically accessible for reactions. Conversely, an axial orientation may hinder its reactivity. Computational methods can be used to calculate the relative energies of the different chair conformers and predict the dominant conformation in solution. This information is critical for understanding and predicting the chemical behavior of the molecule.

Table 3: Calculated Relative Free Energies of Conformers This table presents illustrative data based on known conformational preferences of similar structures.

| Conformer | C2-Methyl Orientation | C3-Carboxylic Acid Orientation | Relative Free Energy (ΔG, kcal/mol) |

| Chair A | Axial | Equatorial | 0.0 |

| Chair B | Equatorial | Axial | +1.8 |

These theoretical investigations provide a detailed framework for understanding the chemical properties of this compound, guiding further experimental work and the development of novel synthetic applications.

Q & A

Basic Question: What are the key steps for synthesizing 2S,3R-1-Boc-2-methyl-piperidine-3-carboxylic acid with stereochemical fidelity?

Methodological Answer:

The synthesis requires careful control of stereochemistry at the 2S and 3R positions. A common approach involves:

- Chiral starting materials : Use enantiomerically pure precursors, such as (2S,3R)-configured amino acids or piperidine derivatives, to ensure stereochemical retention.

- Boc protection : Introduce the tert-butoxycarbonyl (Boc) group early to protect the amine during subsequent reactions .

- Carboxylic acid activation : Employ coupling agents like DCC or EDC to form intermediates without racemization .

- Chromatographic purification : Use chiral HPLC or flash chromatography to isolate the target compound and confirm enantiopurity .

Advanced Question: How can conflicting NMR data for this compound be resolved?

Methodological Answer:

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from:

- Conformational flexibility : Piperidine rings exhibit chair-boat interconversions, altering coupling constants. Perform variable-temperature NMR to freeze conformers and assign signals accurately.

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃; polar solvents may stabilize specific tautomers or hydrogen-bonding networks .

- Stereochemical impurities : Use chiral derivatizing agents (e.g., Mosher’s acid) to confirm configuration and quantify enantiomeric excess .

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating [1]H and [13]C signals .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during weighing or reactions to avoid inhalation of fine particles .

- First aid : For skin contact, rinse immediately with water for ≥15 minutes; consult a physician and provide the SDS .

- Waste disposal : Neutralize acidic residues before transferring to licensed waste management services .

Advanced Question: How does the stereochemistry of this compound influence its bioactivity in enzyme inhibition studies?

Methodological Answer:

The 2S,3R configuration determines spatial compatibility with enzyme active sites:

- Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding affinity differences between stereoisomers. The methyl group at C2 and Boc group at N1 may sterically hinder non-target enantiomers .

- Kinetic assays : Compare IC₅₀ values of 2S,3R vs. 2R,3S isomers against aminopeptidases or proteases. For example, (2S,3R) derivatives show enhanced inhibition of leucine aminopeptidase due to optimal hydrogen bonding with catalytic zinc ions .

- Mutagenesis studies : Engineer enzymes with altered active-site residues to test stereochemical selectivity .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₂₃NO₄) with ≤2 ppm error .

- Polarimetry : Measure optical rotation ([α]D) to verify enantiopurity (e.g., +15° for 2S,3R vs. −15° for 2R,3S) .

- FT-IR spectroscopy : Identify key functional groups (Boc C=O stretch at ~1680 cm⁻¹, carboxylic acid O-H at ~2500-3000 cm⁻¹) .

Advanced Question: How can reaction yields be optimized for large-scale synthesis without compromising stereoselectivity?

Methodological Answer:

- Catalyst screening : Test chiral catalysts (e.g., Jacobsen’s thiourea) to enhance enantiomeric excess (ee) while scaling up .

- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions during Boc protection or methyl group introduction .

- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, solvent polarity, stoichiometry). For example, a 10°C increase in coupling reactions may boost yield by 20% without racemization .

Basic Question: What are the stability considerations for long-term storage?

Methodological Answer:

- Temperature : Store at −20°C in airtight containers to prevent hydrolysis of the Boc group.

- Desiccants : Include silica gel packs to avoid moisture-induced degradation .

- Light sensitivity : Protect from UV exposure using amber glass vials .

Advanced Question: How do structural analogs (e.g., 2S,3R-piperidine vs. 2S,3S-pyrrolidine derivatives) compare in pharmacological applications?

Methodological Answer:

- Ring size effects : Piperidine’s six-membered ring offers greater conformational flexibility than pyrrolidine’s five-membered ring, affecting binding kinetics. For example, piperidine derivatives may exhibit prolonged receptor occupancy .

- Bioisosteric replacement : Replace the carboxylic acid with sulfonamide or phosphonate groups to modulate bioavailability. Carboxylic acids generally enhance water solubility but reduce blood-brain barrier penetration .

- In vivo studies : Compare pharmacokinetic profiles (Cmax, AUC) in rodent models to prioritize candidates for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.